4-Benzylaniline

Descripción general

Descripción

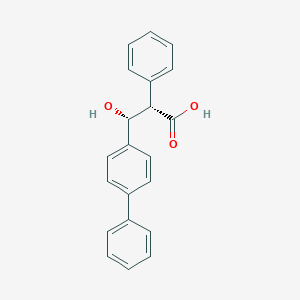

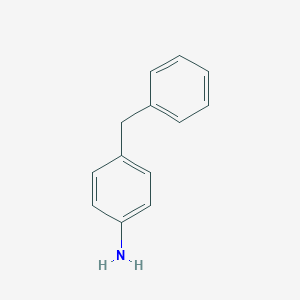

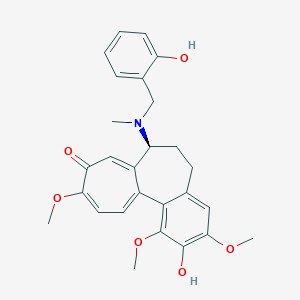

4-Benzylaniline, also known as 4-Aminodiphenylmethane, is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.254 g/mol . It is used in laboratory chemicals .

Synthesis Analysis

4-Benzylaniline undergoes hydrochlorination in the presence of HCl to yield 4-benzylaniline hydrochloride . It can also be synthesized from benzyl alcohol and PhNH2 as precursors .

Molecular Structure Analysis

The molecular structure of 4-Benzylaniline is represented by the SMILES string C1=CC=C (C=C1)CC2=CC=C (C=C2)N . It has a monoclinic crystal system and space group P21/c .

Chemical Reactions Analysis

The hydrochlorination of 4-Benzylaniline in chlorobenzene produces 4-benzylaniline hydrochloride . This process requires spectroscopic and computational analysis of the solvation of gaseous HCl in the process solvent .

Physical And Chemical Properties Analysis

4-Benzylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±0.0 °C at 760 mmHg, and a flash point of 159.5±14.6 °C . It has a molar refractivity of 59.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 171.1±3.0 cm3 .

Aplicaciones Científicas De Investigación

Chemistry

4-Benzylaniline (4-BA) is used in the chemical industry. It undergoes hydrochlorination in the presence of HCl to yield 4-benzylaniline hydrochloride . This process involves the use of chlorobenzene as a solvent at a temperature of 373 K . The solution phase chemistry is analyzed by 1H NMR spectroscopy .

Medicine

N-Benzylanilines, a group of compounds that includes 4-Benzylaniline, have been identified as potential fatty acid synthesis inhibitors against biofilm-related Methicillin-resistant Staphylococcus aureus (MRSA) . The compound showed strong antibacterial activity against 19 clinical MRSA strains . In vitro biofilm inhibition and microscopy assay revealed the compound inhibits biofilm formation and eradicates preformed biofilm effectively .

Material Science

4-Benzylaniline can be used to synthesize various compounds such as 2-amino-6-benzylbenzothiazole (SKA-7), ethyl 2-((4-benzylphenylamino)methylene)-malonate, bis(4-benzylphenyl)-urea, 3:5-dibromo-4-aminodiphenylmethane via treatment with bromine solution, and 3:5-di-iodo-4-aminodiphenylmethane via iodination reaction by using a suitable iodinating reagent . These compounds have wide applications in material science.

Environmental Science

Spectroscopy techniques, including those used to analyze 4-Benzylaniline, have been used to identify hazardous chemicals and their derivatives for making the environment clean and safe . The study of the interaction between matter and electromagnetic radiation as a function of the wavelength and frequency of the radiation is referred to as spectroscopy .

Industrial Applications

4-Benzylaniline is used in the production of polyurethanes, which have wide applications in various industries such as automotive, construction, furnishing, and surface coating . The compound is involved in the phosgenation of aromatic amines in the presence of chlorobenzene as a solvent . This process is crucial for the production of isocyanates, which are key ingredients in the manufacture of polyurethanes .

Biological Activities

Schiff bases, a group of compounds that includes 4-Benzylaniline, have wide applications in many types of biological activities like antibacterial, antitumor, antioxidant, anti-inflammatory activity, and antifungal . These compounds are synthesized through the Schiff base reaction .

Solvation and Dissociation

A reaction scheme has been proposed to account for the liberation of 4-benzylaniline from 4-benzylaniline hydrochloride, using chlorobenzene as a solvent at a temperature of 373 K . This process is crucial in the study of solvation and dissociation of compounds .

Green Chemistry

Natural berry fruit juice freeze-dried extract has been employed as a natural acid catalyst for the synthesis of N-benzylaniline from benzaldehyde and aniline . This method is part of green chemistry methodologies, which aim to use less expensive, less polluting reaction media, eliminating the use of hazardous and costly solvents .

Safety And Hazards

4-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTRNCFZFQIWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150423 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylaniline | |

CAS RN |

1135-12-2 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)